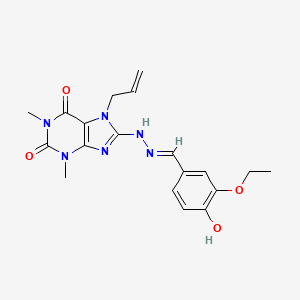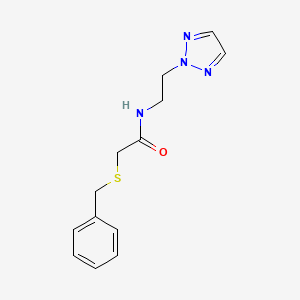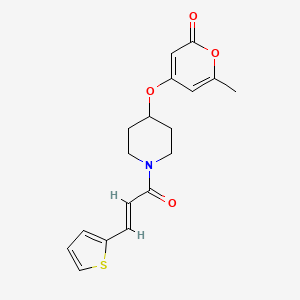
ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate is a compound that belongs to the class of organic compounds known as indole derivatives . Indole derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole . The indole nucleus is found in many important synthetic drug molecules and has been shown to bind with high affinity to multiple receptors, making it useful in developing new derivatives .
Scientific Research Applications
Carcinogenicity and Toxicity
- Ethyl carbamate, often found in fermented foods and beverages, is considered a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). Its potential carcinogenicity was reassessed in a meeting of scientists from various countries in 2007 (Baan et al., 2007).
- Research indicates that long-term exposure to ethyl carbamate may cause neurological disorders. It is widely present in fermented food products and alcoholic beverages. Strategies for mitigating ethyl carbamate in food products have been developed, including physical, chemical, enzymatic, and genetic engineering methods (Gowd et al., 2018).
Antineoplastic Properties
- A series of ring-substituted ethyl carbamates have been synthesized, with some exhibiting significant tumor inhibitory activities in experimental animals. One such compound, ethyl [bis(2,2-dimethyl-1-aziridinyl)phosphinyl]carbamate (AB-132), has been under clinical investigation as an experimental antineoplastic agent (Bardos et al., 1965).
Mitigation in Alcoholic Beverages
- Efforts have been made to reduce the ethyl carbamate level in alcoholic beverages using various methods, including physical, chemical, enzymatic, and metabolic engineering technologies. This is due to its toxicity, carcinogenicity, and widespread occurrence in alcoholic beverages (Zhao et al., 2013).
Nuclear Magnetic Resonance Studies
- Studies using nuclear magnetic resonance have shown that ethyl N-substituted carbamates are present as single isomers in certain solvents. These studies help in understanding the chemical structure and properties of these compounds (Soignet et al., 1974).
Antiviral Properties
- Ethyl carbamate derivatives have shown efficacy in the prevention and treatment of influenza in preclinical studies. These studies include assessments of drug solubility, stability, metabolic stability, and pharmacokinetics (Ivashchenko et al., 2014).
Analytical Chemistry and Detection
- Analytical methods for detecting ethyl carbamate in various food matrices have been established, considering its presence in foods and its potential health risks. These methods help in monitoring and controlling the levels of ethyl carbamate in food products (Ryu et al., 2016).
Mechanism of Action
Target of Action
Ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl N-[(1,2-dimethylindol-5-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-18-14(17)15-9-11-5-6-13-12(8-11)7-10(2)16(13)3/h5-8H,4,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANDKXHCQIMLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-2-(5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2892046.png)
![2-bromo-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B2892047.png)
![N-(2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2892048.png)
![2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2892049.png)
![5-(benzo[d][1,3]dioxol-5-yl)-1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2892051.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2892052.png)

![8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2892056.png)
![(2-((difluoromethyl)thio)phenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2892057.png)


![N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2892063.png)


